molecular formula C8H8ClF2N B2889375 1-(3-Chloro-2,6-difluorophenyl)ethanamine CAS No. 1337728-56-9

1-(3-Chloro-2,6-difluorophenyl)ethanamine

Cat. No.: B2889375
CAS No.: 1337728-56-9
M. Wt: 191.61
InChI Key: UKEISJPGIGAFMV-UHFFFAOYSA-N
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Description

1-(3-Chloro-2,6-difluorophenyl)ethanamine is an organic compound with the molecular formula C8H8ClF2N It is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethanamine group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2,6-difluorophenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chloro-2,6-difluorobenzaldehyde, while substitution reactions can produce various substituted phenyl ethanamines.

Scientific Research Applications

1-(3-Chloro-2,6-difluorophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2,6-difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2,6-difluorophenyl)ethanone: This compound has a ketone group instead of an ethanamine group.

    1-(2,6-Dichloro-3-fluorophenyl)ethanol: This compound has a hydroxyl group and different halogen substituents.

    1-(3-Chloro-2,6-difluorophenyl)ethanol: This compound has a hydroxyl group instead of an ethanamine group.

Uniqueness

1-(3-Chloro-2,6-difluorophenyl)ethanamine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-chloro-2,6-difluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEISJPGIGAFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1F)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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